9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-
Overview
Description
“9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is a chemical compound with the molecular formula C28H20N2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is complex, with a molecular weight of 384.5 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” are not fully detailed in the search results. It is known to be a solid at 20°C .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
This compound is suitable for use in research and development studies related to organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. They can offer improved performance over traditional inorganic semiconductors in certain applications.
Molecular Electronics
It’s also used in the field of molecular electronics . Molecular electronics is the study and application of molecular building blocks for the fabrication of electronic components. It’s an interdisciplinary area that spans physics, chemistry, and materials science.
Sensors
The compound has applications in the development of sensors . Sensors based on organic materials can offer advantages such as flexibility, low cost, and the ability to detect a wide range of substances.
Organic Photovoltaics (OPVs)
It’s used in research related to organic photovoltaics (OPVs) . OPVs are a type of solar cell that uses organic electronics–a branch of electronics dealing with conductive organic polymers or small organic molecules–for light absorption and charge transport.
Organic Light-Emitting Diodes (OLEDs)
The compound is suitable for use in organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Inkless and Erasable Printing Media
Interestingly, derivatives of this compound have shown potential for application in inkless and erasable printing media . This is due to their photochromic behavior, which allows them to exhibit significant color changes under light, along with excellent stability and appropriate photochromic lifetimes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds) and as emissive layers or hole transport layers . These applications suggest that the compound may interact with specific electronic structures within these devices.
Mode of Action
It’s known that similar compounds function as hole-transporting materials in oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may interact with its targets by facilitating the movement of electrical charges.
Biochemical Pathways
The compound’s role in oleds suggests it may influence electron transport pathways within these devices .
Pharmacokinetics
Its molecular weight is reported to be 3845 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been used to develop deep-blue fluorescent emitters for oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may contribute to the luminescence and efficiency of these devices.
Action Environment
The action environment of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is likely to be within the electronic structures of devices such as OLEDs . Environmental factors that could influence its action, efficacy, and stability include the presence of other electronic components, the device’s operating conditions, and the physical and chemical properties of the compound itself.
properties
IUPAC Name |
N-naphthalen-1-yl-9-phenylcarbazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHBLBNMJIXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731069 | |
Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- | |
CAS RN |
894791-44-7 | |
Record name | N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.